molecular formula C17H14BrN3O3S B11354352 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11354352
M. Wt: 420.3 g/mol
InChI Key: NLQAPWPGLWDWOD-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound with a molecular formula of C17H14BrN3O3S. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the 1,2,4-thiadiazole ring. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance.

    Medicine: Potential anticancer agent, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of a thiadiazole ring and a methoxyphenoxy group, which contributes to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-20-16(21-25-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

NLQAPWPGLWDWOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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